The Synthetic Cornerstone: A Technical Guide to Methyl 4,6-dichloropyridazine-3-carboxylate
The Synthetic Cornerstone: A Technical Guide to Methyl 4,6-dichloropyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4,6-dichloropyridazine-3-carboxylate (CAS 372118-01-9) has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique electronic and steric properties, conferred by the dichlorinated pyridazine core and the methyl carboxylate group, render it a versatile scaffold for the synthesis of a diverse array of complex heterocyclic systems. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its reactivity and applications in drug discovery, with a notable focus on its role as a key intermediate in the synthesis of the TYK2 inhibitor, Deucravacitinib. We will delve into the mechanistic underpinnings of its synthesis and reactivity, offering field-proven insights to empower researchers in leveraging this potent intermediate for the accelerated development of novel therapeutics.
Core Characteristics and Physicochemical Properties
Methyl 4,6-dichloropyridazine-3-carboxylate is a stable, crystalline solid, typically appearing as a light beige or light brown powder.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 372118-01-9 | [2] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [2] |
| Molecular Weight | 207.01 g/mol | [2] |
| Appearance | Light beige/light brown crystalline powder | [3] |
| Boiling Point (Predicted) | 345.2 ± 37.0 °C | [3] |
| Density (Predicted) | 1.503 ± 0.06 g/cm³ | [3] |
| Solubility | DMSO (Slightly), Methanol (Very Slightly) | [3] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [3] |
Synthesis of Methyl 4,6-dichloropyridazine-3-carboxylate: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of Methyl 4,6-dichloropyridazine-3-carboxylate is a multi-step process that begins with readily available starting materials. The overall synthetic workflow can be conceptualized as the construction of the pyridazine ring followed by chlorination.
A [label="Dimethyl 3-oxoglutarate"]; B [label="2-Diazo-3-oxoglutarate\ndimethyl ester"]; C [label="Methyl 4,6-dihydroxypyridazine-\n3-carboxylate"]; D [label="Methyl 4,6-dichloropyridazine-\n3-carboxylate"];
A -> B [label=" Diazo transfer"]; B -> C [label=" Cyclization"]; C -> D [label=" Chlorination (POCl₃)"]; }
Overall synthetic workflow for Methyl 4,6-dichloropyridazine-3-carboxylate.
Preparation of the Precursor: Methyl 4,6-dihydroxypyridazine-3-carboxylate
The journey to our target molecule begins with the synthesis of its dihydroxy precursor. This is typically achieved through the cyclization of 2-diazo-3-oxoglutarate dimethyl ester.[4]
Protocol 1: Synthesis of Methyl 4,6-dihydroxypyridazine-3-carboxylate
-
Diazo Transfer: Start with dimethyl 3-oxoglutarate. Perform a diazo transfer reaction to introduce the diazo group, yielding 2-diazo-3-oxoglutarate dimethyl ester.
-
Cyclization: Treat the 2-diazo-3-oxoglutarate dimethyl ester with a suitable reagent to induce cyclization, forming the pyridazine ring and affording Methyl 4,6-dihydroxypyridazine-3-carboxylate.
Causality Behind Experimental Choices: The use of a diazo compound is a strategic choice for forming the nitrogen-containing heterocyclic ring of pyridazine. The subsequent cyclization is a thermodynamically driven process that leads to the stable aromatic pyridazine core.
Chlorination: The Critical Transformation
The final and most critical step is the conversion of the dihydroxy precursor to the dichlorinated target molecule. This is accomplished using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3]
Protocol 2: Synthesis of Methyl 4,6-dichloropyridazine-3-carboxylate
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with Methyl 4,6-dihydroxypyridazine-3-carboxylate (10.5 g, 61.7 mmol).[3]
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (70 mL) to the flask.[3]
-
Heating: Heat the reaction mixture to 95 °C and maintain this temperature for 5 hours.[3] The reaction should be monitored for completion using an appropriate analytical technique such as TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully evaporate the excess phosphorus oxychloride under reduced pressure.
-
Quenching: Slowly and cautiously pour the crude residue into ice water (250 mL). This step is highly exothermic and should be performed with extreme care.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[3]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude product by silica gel column chromatography (100-200 mesh, eluting with 30% ethyl acetate in hexane) to yield Methyl 4,6-dichloropyridazine-3-carboxylate as an off-white solid (9.2 g, 72% yield).[3] The product can be characterized by LC-MS, which should show a peak at m/z 207.0 [M+H]⁺.[3]
Mechanistic Insights into Chlorination: The chlorination of the dihydroxypyridazine with POCl₃ is a deoxychlorination reaction. The hydroxyl groups of the pyridazine tautomer are converted into better leaving groups by reaction with POCl₃, which are then displaced by chloride ions. The driving force for this reaction is the formation of stable phosphorus-oxygen bonds.
Spectroscopic Characterization
Accurate characterization of Methyl 4,6-dichloropyridazine-3-carboxylate is essential for its use in further synthetic transformations.
| Spectroscopic Data | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.58 (s, 1H, HAr), 4.00 (s, 3H, OCH₃) |
| ¹³C NMR (Predicted) | Data not yet experimentally verified in publicly available literature. |
| Mass Spectrometry (ESI+) | m/z 207.05/209.22/211.04 (³⁵Cl³⁵Cl/³⁵Cl³⁷Cl/³⁷Cl³⁷Cl) [M+H]⁺ |
| FT-IR (KBr, cm⁻¹) | Data not yet experimentally verified in publicly available literature. |
Reactivity and Applications in Drug Discovery
The synthetic utility of Methyl 4,6-dichloropyridazine-3-carboxylate lies in the differential reactivity of its two chlorine atoms, which allows for selective functionalization through nucleophilic aromatic substitution (SₙAr) reactions. The electron-deficient nature of the pyridazine ring, further enhanced by the two chlorine atoms and the methyl carboxylate group, makes it highly susceptible to attack by nucleophiles.
Start [label="Methyl 4,6-dichloropyridazine-\n3-carboxylate"]; Intermediate [label="Meisenheimer Complex\n(Stabilized Intermediate)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Monosubstituted Product"];
Start -> Intermediate [label="Nucleophilic Attack\n(e.g., R-NH₂)", arrowhead=vee]; Intermediate -> Product [label="Chloride Elimination", arrowhead=vee]; }
General mechanism of SₙAr on the pyridazine core.
Regioselectivity in Nucleophilic Aromatic Substitution
A key aspect of the reactivity of this molecule is the regioselectivity of the SₙAr reaction. The two chlorine atoms at the 4- and 6-positions are not electronically equivalent. The position of substitution is influenced by both electronic and steric factors of the incoming nucleophile and the reaction conditions. Generally, the C4 position is more activated towards nucleophilic attack due to the electronic influence of the adjacent ester group. However, the C6 position can also be targeted, and in some cases, sequential disubstitution can be achieved.
One notable example of regioselective substitution is seen in the synthesis of pyridopyridazine derivatives, where the substitution occurs preferentially at the 4-position.[5]
A Key Intermediate in the Synthesis of Deucravacitinib
A prominent application of Methyl 4,6-dichloropyridazine-3-carboxylate is its role as a crucial intermediate in the synthesis of Deucravacitinib, a selective TYK2 inhibitor for the treatment of psoriasis. In this synthesis, the dichloropyridazine core serves as the scaffold upon which the rest of the molecule is constructed. The synthetic route involves the sequential displacement of the two chlorine atoms with different amine nucleophiles, highlighting the utility of this building block in complex molecule synthesis.
Versatility in the Synthesis of Kinase Inhibitors
The pyridazine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[6][7] The ability to introduce diverse substituents at the 4- and 6-positions of Methyl 4,6-dichloropyridazine-3-carboxylate makes it an attractive starting point for the synthesis of libraries of potential kinase inhibitors. For example, various pyridazine-based ALK5 inhibitors have been developed for the treatment of cancer and fibrosis.[3][8]
Safety and Handling
Methyl 4,6-dichloropyridazine-3-carboxylate is a chemical that requires careful handling in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion
Methyl 4,6-dichloropyridazine-3-carboxylate is a high-value intermediate for researchers in drug discovery and organic synthesis. Its well-defined synthesis, coupled with the versatile reactivity of its dichlorinated pyridazine core, provides a reliable and efficient platform for the construction of complex, biologically active molecules. The insights into its synthesis, characterization, and reactivity provided in this guide are intended to empower scientists to fully exploit the potential of this important building block in their research endeavors.
References
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Synthesis and Evaluation of pyrazolo[1,5-b]pyridazines as Selective Cyclin Dependent Kinase Inhibitors. PubMed. Available at: [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
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Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Publications. Available at: [Link]
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PROCESSES FOR THE PREPARATION OF DEUCRAVACITINIB. European Patent Office. Available at: [Link]
- PROCESSES FOR THE PREPARATION OF DEUCRAVACITINIB. Google Patents.
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Methyl 4,6-dichloropyridazine-3-carboxylate | C6H4Cl2N2O2 | CID 17848322. PubChem. Available at: [Link]
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Understanding the Specifications: Methyl 4,6-Dichloropyridazine-3-Carboxylate Quality. LinkedIn. Available at: [Link]
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Methyl 4,6-dichloropyridazine-
3-carboxylate (1)
6-tert-butylpyridin-2-amine
Methyl 4-(6-tert-butylpyridin-2-ylamino)-
6-chloropyridazine-3-carboxylate
4-Hydroxybenzaldehyde
Methyl 6-chloro-4-(4-formylphenoxy)-
pyridazine-3-carboxylate
R-SH (e.g., Thiophenol)
Methyl 6-chloro-4-(phenylthio)-
pyridazine-3-carboxylate